![molecular formula C10H17NO2S B13237186 2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13237186.png)
2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H17NO2S and a molecular weight of 215.31 g/mol . This compound is characterized by the presence of a thiophene ring, an amino group, and an ethoxyethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an amine, followed by the addition of ethylene oxide. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethoxyethanol derivatives.
Applications De Recherche Scientifique
2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The ethoxyethanol moiety may facilitate its solubility and transport within biological systems, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethanol
- 2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethanamine
Uniqueness
Compared to similar compounds, 2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its stability and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C10H17NO2S |
|---|---|
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
2-[2-[(5-methylthiophen-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C10H17NO2S/c1-9-2-3-10(14-9)8-11-4-6-13-7-5-12/h2-3,11-12H,4-8H2,1H3 |
Clé InChI |
VWGRMGWGQJOECH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CNCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


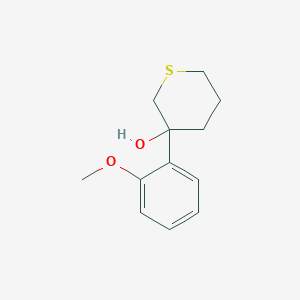
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)
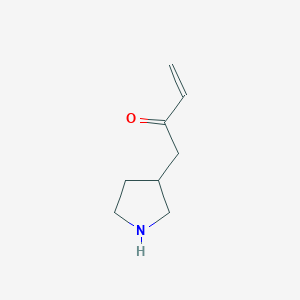
![2,7-Diazaspiro[4.5]decan-6-one](/img/structure/B13237127.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde](/img/structure/B13237133.png)
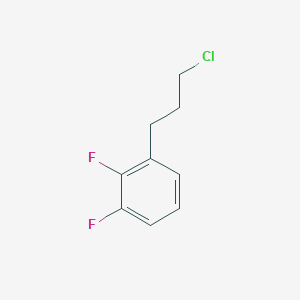
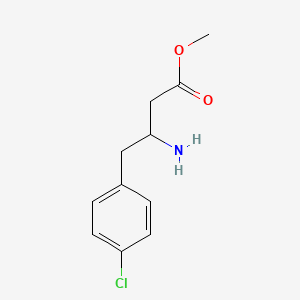
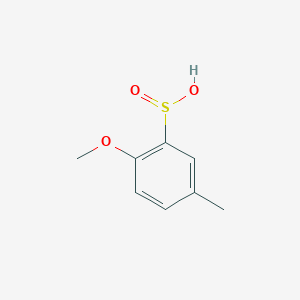
![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)

![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13237177.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
